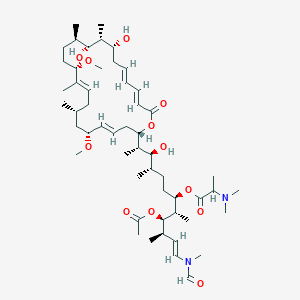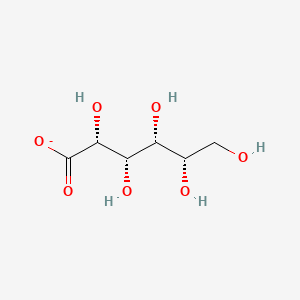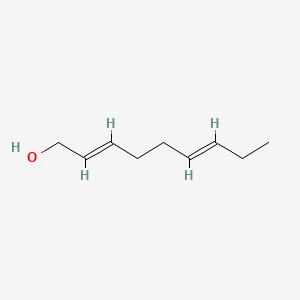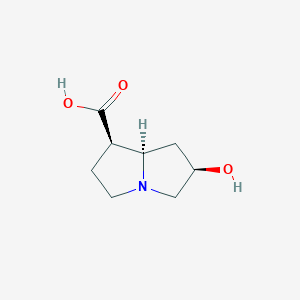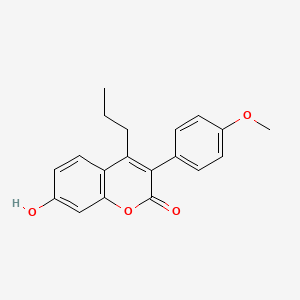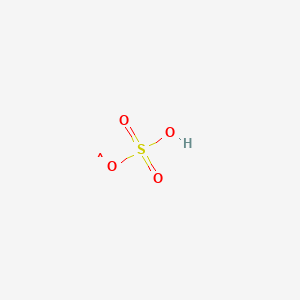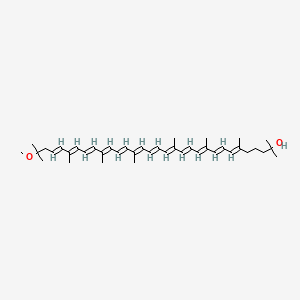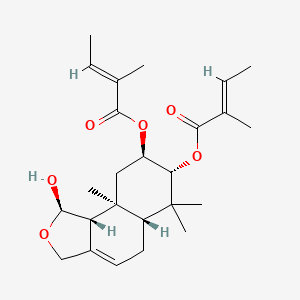
Stagninol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stagninol is a natural product found in Persicaria barbata with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
Stagninol, a sesquiterpene isolated from Persicaria stagnina, has shown significant anti-inflammatory and analgesic activities in animal studies. It demonstrated a remarkable reduction in inflammation and pain sensation, indicating potential therapeutic applications in treating conditions that involve inflammation and pain (Ahmed et al., 1997).
Impact on Liver and Kidney Health
Histopathological studies have been conducted to evaluate the impact of this compound and the crude extract of Persicaria stagnina on liver and kidney health. High doses of the crude extract caused liver necrosis, but this compound did not show degenerative changes in these organs, suggesting a safer profile at certain concentrations (Sadhu et al., 1999).
Phytodesalinization Potential
Echinochloa stagnina, a semi-aquatic grass, has been studied for its capacity to improve soil structure and reduce salinity in saline Vertisols. This research is significant in environmental science, particularly in the field of sustainable agriculture and soil management (Ado et al., 2018).
Diuretic Effects
The diuretic action of this compound has been confirmed through the measurement of increased urine volume in animal studies. This indicates potential for the use of this compound in conditions that benefit from diuresis (Ahmed et al., 1997).
Propiedades
Número CAS |
138580-66-2 |
|---|---|
Fórmula molecular |
C25H36O6 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[(1R,5aR,7R,8R,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-7-[(E)-2-methylbut-2-enoyl]oxy-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran-8-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O6/c1-8-14(3)21(26)30-17-12-25(7)18(11-10-16-13-29-23(28)19(16)25)24(5,6)20(17)31-22(27)15(4)9-2/h8-10,17-20,23,28H,11-13H2,1-7H3/b14-8+,15-9+/t17-,18+,19-,20+,23-,25+/m1/s1 |
Clave InChI |
QIUKKMVHSSDMOM-ADPOFRAMSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@@H](CC=C3[C@@H]2[C@@H](OC3)O)C([C@H]1OC(=O)/C(=C/C)/C)(C)C)C |
SMILES |
CC=C(C)C(=O)OC1CC2(C(CC=C3C2C(OC3)O)C(C1OC(=O)C(=CC)C)(C)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC2(C(CC=C3C2C(OC3)O)C(C1OC(=O)C(=CC)C)(C)C)C |
Sinónimos |
stagninol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)
